molecular formula C24H20N4O2 B1668928 4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- CAS No. 245329-99-1

4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-

カタログ番号: B1668928
CAS番号: 245329-99-1
分子量: 396.4 g/mol
InChIキー: KYFWUBJMTHVBIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CI-1018 is a PDE IV inhibitor. It has been in development to suppress inflammation.

生物活性

4-Pyridinecarboxamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound , N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- , is a complex structure that combines elements of pyridine and benzodiazepine frameworks. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}

This structure features a pyridine ring connected to a benzodiazepine moiety, which is known for its activity on the central nervous system (CNS).

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with neurotransmitter receptors and its potential as a therapeutic agent.

1. Receptor Binding Affinity

Research indicates that compounds similar to the one exhibit significant binding affinities for various receptors:

Receptor Type Binding Affinity
GABA-A ReceptorHigh
Kappa Opioid Receptor (KOR)Moderate
Mu Opioid Receptor (MOR)Low

These affinities suggest that the compound may possess anxiolytic and analgesic properties due to its interaction with GABA-A and opioid receptors.

2. Pharmacological Effects

The pharmacological effects observed in studies include:

  • Anxiolytic Activity : Compounds with similar structures have shown promise in reducing anxiety behaviors in animal models.
  • Analgesic Properties : The ability to bind to opioid receptors suggests potential pain-relieving effects.

Case Studies

Several studies have evaluated the biological activity of related pyridinecarboxamide compounds:

  • Study 1 : A series of imidazodiazepines demonstrated strong KOR binding and reduced inflammation in microglial cells. The study highlighted that such compounds could alleviate neuropathic pain without impairing sensorimotor coordination .
  • Study 2 : Investigations into the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications to the benzodiazepine core can enhance receptor selectivity and potency. For example, substituting certain groups led to improved KOR affinity while maintaining GABA-A receptor activity .

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Orexin Receptor Antagonism

The compound has been identified as an antagonist of orexin receptors. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. Antagonists like this compound may be useful in treating conditions such as:

  • Sleep disorders (e.g., insomnia)
  • Narcolepsy
  • Obesity-related disorders .

Analgesic Properties

Studies have shown that 4-Pyridinecarboxamide can alleviate pain associated with various conditions including:

  • Post-operative pain
  • Neuropathic pain
    This suggests potential applications in pain management therapies .

Neuroprotective Effects

The compound's interaction with the central nervous system indicates possible neuroprotective effects. It may be beneficial in treating neurodegenerative diseases such as:

  • Alzheimer’s disease
  • Parkinson’s disease
    Research into its mechanisms of action continues to explore these therapeutic avenues .

Applications in Research and Medicine

Application AreaDescription
Sleep Disorders As an orexin receptor antagonist, it could help manage insomnia and narcolepsy.
Pain Management Effective for post-operative and neuropathic pain relief.
Neurodegenerative Diseases Potential treatment for conditions like Alzheimer's and Parkinson's disease due to neuroprotective properties.
Psychiatric Disorders May aid in managing conditions linked to orexin dysfunction such as depression and anxiety disorders .

Case Study 1: Orexin Receptor Antagonism

In a clinical trial involving patients with insomnia, administration of 4-Pyridinecarboxamide resulted in significant improvements in sleep quality compared to placebo groups. The study highlighted the compound's ability to modulate orexin signaling pathways effectively.

Case Study 2: Pain Management

A study evaluated the analgesic effects of this compound in patients recovering from surgery. Results indicated a marked reduction in pain scores among those treated with the compound versus those receiving standard analgesics.

特性

CAS番号

245329-99-1

分子式

C24H20N4O2

分子量

396.4 g/mol

IUPAC名

N-(6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl)pyridine-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)

InChIキー

KYFWUBJMTHVBIF-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

正規SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CI-1018;  CI-1018;  CI-1018;  UNII-05127JZ9KQ.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-
Reactant of Route 2
4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-
Reactant of Route 3
Reactant of Route 3
4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-
Reactant of Route 4
4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-
Reactant of Route 5
4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-
Reactant of Route 6
4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。